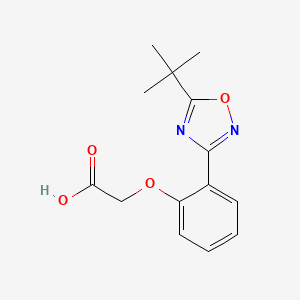![molecular formula C13H19NO2 B3169848 4-{[Butyl(methyl)amino]methyl}benzoic acid CAS No. 938245-99-9](/img/structure/B3169848.png)
4-{[Butyl(methyl)amino]methyl}benzoic acid
概要
説明
4-{[Butyl(methyl)amino]methyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a butyl(methyl)amino group attached to the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Butyl(methyl)amino]methyl}benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amino group, yielding aminotoluene.
Formylation: The amino group is formylated to introduce a formyl group.
Reductive Alkylation: The formyl group is subjected to reductive alkylation with butylamine and formaldehyde to form the butyl(methyl)amino group.
Oxidation: The methyl group is oxidized to a carboxylic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Common industrial methods include continuous flow processes and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-{[Butyl(methyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
科学的研究の応用
4-{[Butyl(methyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-{[Butyl(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The butyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic actions.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with an amino group instead of a butyl(methyl)amino group.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of a butyl(methyl)amino group.
4-(Butylamino)benzoic acid: Features a butylamino group instead of a butyl(methyl)amino group.
Uniqueness
4-{[Butyl(methyl)amino]methyl}benzoic acid is unique due to the presence of both butyl and methyl groups attached to the amino group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
特性
IUPAC Name |
4-[[butyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-14(2)10-11-5-7-12(8-6-11)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUMOAKEMYABGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3169785.png)

![2-Chloro-6-methoxybenzo[d]oxazole](/img/structure/B3169793.png)

![2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B3169808.png)


![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169855.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)
